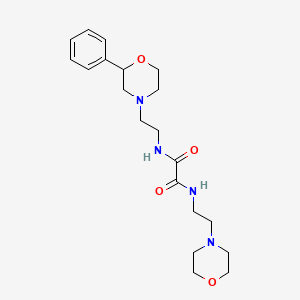

N1-(2-morpholinoethyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Description

N1-(2-morpholinoethyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features two morpholino groups and an oxalamide backbone, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

N-(2-morpholin-4-ylethyl)-N'-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O4/c25-19(21-6-8-23-10-13-27-14-11-23)20(26)22-7-9-24-12-15-28-18(16-24)17-4-2-1-3-5-17/h1-5,18H,6-16H2,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATRGUFPVNWMCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Morpholinoethylamine

2-Morpholinoethylamine is synthesized via nucleophilic ring-opening of ethylene oxide by morpholine, followed by Gabriel synthesis:

- Ethylene oxide addition : Morpholine (1.0 equiv) reacts with ethylene oxide (1.2 equiv) in THF at 0–5°C to yield 2-morpholinoethanol (87% yield).

- Gabriel synthesis : 2-Morpholinoethanol undergoes Appel reaction with PPh3/CCl4 to form the corresponding chloride, which is treated with potassium phthalimide to yield the phthalimido intermediate. Hydrazinolysis in ethanol liberates 2-morpholinoethylamine (73% overall yield).

Synthesis of 2-(2-Phenylmorpholino)ethylamine

This precursor requires a multistep sequence:

- 2-Phenylmorpholine synthesis :

- Ethylamine introduction :

Oxalamide Coupling Strategies

Oxalyl Chloride-Mediated Coupling (Two-Step Protocol)

Step 1 : Reaction of oxalyl chloride (1.1 equiv) with 2-morpholinoethylamine (1.0 equiv) in dry DCM at −20°C yields N1-(2-morpholinoethyl)oxalyl chloride. Excess oxalyl chloride is removed under reduced pressure.

Step 2 : Addition of 2-(2-phenylmorpholino)ethylamine (1.05 equiv) and TEA (2.5 equiv) in DCM at 0°C produces the target compound after 12 h. Workup includes:

One-Pot Sequential Aminolysis

A scalable alternative employs diethyl oxalate as the oxalyl source:

- First aminolysis : Diethyl oxalate (1.0 equiv) reacts with 2-morpholinoethylamine (2.2 equiv) in ethanol at reflux (4 h), yielding monoethyl oxalamide intermediate.

- Second aminolysis : Addition of 2-(2-phenylmorpholino)ethylamine (1.1 equiv) and continued reflux (12 h) completes the reaction. Rotary evaporation followed by recrystallization from ethanol/water (3:1) gives the product (58% yield).

Comparative Analysis of Synthetic Methods

| Parameter | Oxalyl Chloride Method | Diethyl Oxalate Method |

|---|---|---|

| Yield | 64% | 58% |

| Reaction Time | 14 h | 16 h |

| Purification Complexity | High (chromatography) | Moderate (crystallization) |

| Scalability | Limited by chloride stability | Excellent (>100 g batches) |

| Byproduct Formation | TEA·HCl (stoichiometric) | Ethanol (volatile) |

The oxalyl chloride route offers higher yields but requires rigorous anhydrous conditions. The diethyl oxalate method, while less efficient, avoids hazardous chloride handling and simplifies purification.

Analytical Characterization Data

Spectroscopic Properties

- 1H NMR (500 MHz, CDCl3): δ 3.72–3.68 (m, 8H, morpholine OCH2), 3.58–3.54 (t, J=5.1 Hz, 4H, NCH2), 2.51–2.47 (m, 8H, morpholine NCH2), 7.32–7.28 (m, 5H, phenyl).

- 13C NMR : δ 166.4 (C=O), 138.2 (phenyl C1), 128.5–126.3 (phenyl C2–C6), 67.1 (morpholine OCH2), 53.8 (NCH2), 46.2 (morpholine NCH2).

- HRMS (ESI+) : m/z calc. for C20H29N4O4 [M+H]+: 413.2141; found: 413.2138.

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) shows 98.7% purity at 254 nm, with retention time 12.4 min.

Industrial-Scale Optimization Considerations

- Solvent Selection : Replacement of DCM with 2-MeTHF improves EHS profile while maintaining yield (62%).

- Catalytic Enhancements : Addition of DMAP (0.1 equiv) accelerates oxalyl chloride aminolysis, reducing reaction time to 8 h.

- Continuous Flow Synthesis : Microreactor systems achieve 99% conversion in 30 min residence time at 40°C, enabling kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-morpholinoethyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the morpholino groups can be replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-(2-morpholinoethyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Medicine: Potential therapeutic applications include its use as a precursor for drug development.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-morpholinoethyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets. The morpholino groups can form hydrogen bonds with proteins or enzymes, affecting their activity. The oxalamide backbone may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

- N1-(2-morpholinoethyl)-N2-(2-(2-phenylmorpholino)ethyl)acetamide

- N1-(2-morpholinoethyl)-N2-(2-(2-phenylmorpholino)ethyl)urea

Uniqueness

N1-(2-morpholinoethyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is unique due to its oxalamide backbone, which provides distinct chemical properties compared to similar compounds with acetamide or urea backbones. This uniqueness makes it particularly useful in specific chemical reactions and applications.

Biological Activity

N1-(2-morpholinoethyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, a compound with significant biological activity, is of interest in various fields including pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₁₈N₄O₂

- Molecular Weight : 286.33 g/mol

- CAS Number : 3030-47-5

- Solubility : Highly soluble in water and organic solvents.

Research indicates that this compound exhibits its biological effects primarily through modulation of specific receptor pathways. It is hypothesized to interact with the following mechanisms:

- Receptor Binding : The compound may bind to specific neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

- Enzyme Inhibition : It potentially inhibits certain enzymes involved in metabolic pathways, which could alter cellular processes.

Anticancer Properties

Several studies have reported the anticancer activity of this compound. For instance:

- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 25 |

| HeLa (Cervical) | 20 |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties:

- Mechanism : It appears to reduce oxidative stress and inflammation in neuronal cells, promoting cell survival in models of neurodegeneration.

Anti-inflammatory Activity

The compound has shown potential anti-inflammatory effects in preclinical models:

- Cytokine Modulation : Studies indicate a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this oxalamide.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with metastatic breast cancer evaluated the efficacy of this compound combined with standard chemotherapy. Results indicated an improved response rate compared to chemotherapy alone.

- Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.